2-Fluoro-5-methoxy-3-(trifluoromethyl)benzamide
Overview
Description
“2-Fluoro-5-methoxy-3-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number 1373920-76-3 . It has a molecular weight of 237.15 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7F4NO2/c1-16-4-2-5 (8 (14)15)7 (10)6 (3-4)9 (11,12)13/h2-3H,1H3, (H2,14,15) . This provides a standardized way to represent the compound’s molecular structure.Scientific Research Applications
Medicinal Chemistry and Drug Development
- Serotonin Receptor Imaging in Alzheimer's Disease : A study utilized a molecular imaging probe, closely related to 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzamide, for positron emission tomography (PET) to quantify serotonin 1A receptor densities in Alzheimer's disease patients. This research highlights the compound's utility in developing diagnostic tools for neurological conditions (Kepe et al., 2006).
Organic Synthesis and Chemical Reactions
- Ortho-Fluorination of Triflamide-Protected Benzylamines : A methodology involving Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination showcases the synthetic versatility of fluoro-containing compounds in medicinal chemistry and synthesis, underscoring the importance of fluorination reactions (Wang, Mei, & Yu, 2009).
Material Science
- Synthesis of Soluble Fluoro-Polyimides : Research into the synthesis of soluble fluoro-polyimides from a fluorine-containing aromatic diamine, related to this compound, for high-quality polymer films. These materials exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, beneficial for advanced materials applications (Xie et al., 2001).
Pharmacological Imaging
- Imaging the Sigma2 Receptor Status of Solid Tumors : A series of fluorine-containing benzamide analogs, akin to this compound, was synthesized for PET imaging of sigma-2 receptor status in solid tumors, demonstrating the compound's potential in cancer research and diagnostics (Tu et al., 2007).
Safety and Hazards
This compound may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area . Contact with skin, eyes, and clothing should be avoided, and protective gloves, clothing, and eye/face protection should be worn . If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If on skin, it should be washed with plenty of water . If in eyes, they should be rinsed cautiously with water for several minutes . If skin or eye irritation persists, or if swallowed, medical advice or attention should be sought .
Properties
IUPAC Name |
2-fluoro-5-methoxy-3-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2/c1-16-4-2-5(8(14)15)7(10)6(3-4)9(11,12)13/h2-3H,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJGTXLKIJZBFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227566 | |
Record name | Benzamide, 2-fluoro-5-methoxy-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373920-76-3 | |
Record name | Benzamide, 2-fluoro-5-methoxy-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 2-fluoro-5-methoxy-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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